Cas no 219919-49-0 (3-(2-Aminoethyl)benzonitrile)

3-(2-Aminoethyl)benzonitrile is a versatile organic compound featuring both an aminoethyl functional group and a benzonitrile moiety, making it a valuable intermediate in pharmaceutical and chemical synthesis. Its structure allows for further functionalization, enabling applications in the development of active pharmaceutical ingredients (APIs) and specialty chemicals. The compound's benzonitrile group offers reactivity for nucleophilic substitution or reduction, while the primary amine facilitates coupling reactions or derivatization. High purity grades ensure consistent performance in research and industrial processes. Suitable for use in controlled environments, this compound is handled under standard laboratory safety protocols due to its potential reactivity.
3-(2-Aminoethyl)benzonitrile structure
3-(2-Aminoethyl)benzonitrile structure
Product Name:3-(2-Aminoethyl)benzonitrile
CAS No:219919-49-0
MF:C9H10N2
MW:146.189101696014
MDL:MFCD19207366
CID:2141440
PubChem ID:11815928
Update Time:2025-11-02

3-(2-Aminoethyl)benzonitrile Chemical and Physical Properties

Names and Identifiers

    • 3-(2-Aminoethyl)benzonitrile
    • EN300-198671
    • AKOS006365119
    • 219919-49-0
    • CS-0238645
    • 817-401-9
    • F8883-7788
    • DB-293456
    • JSHAWLCRADHRGW-UHFFFAOYSA-N
    • SCHEMBL2004401
    • MDL: MFCD19207366
    • Inchi: 1S/C9H10N2/c10-5-4-8-2-1-3-9(6-8)7-11/h1-3,6H,4-5,10H2
    • InChI Key: JSHAWLCRADHRGW-UHFFFAOYSA-N
    • SMILES: NCCC1C=CC=C(C#N)C=1

Computed Properties

  • Exact Mass: 146.084398327Da
  • Monoisotopic Mass: 146.084398327Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 156
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 49.8Ų

3-(2-Aminoethyl)benzonitrile Pricemore >>

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Additional information on 3-(2-Aminoethyl)benzonitrile

3-(2-Aminoethyl)benzonitrile (CAS No. 219919-49-0): A Versatile Chemical Intermediate for Pharmaceutical and Material Applications

3-(2-Aminoethyl)benzonitrile (CAS No. 219919-49-0) is an important organic compound with the molecular formula C9H10N2. This benzonitrile derivative features both an aminoethyl group and a nitrile functional group, making it a valuable chemical building block for various synthetic applications. The compound's unique structure allows it to serve as a key intermediate in the synthesis of more complex molecules, particularly in pharmaceutical research and specialty materials development.

The growing interest in 3-(2-Aminoethyl)benzonitrile applications stems from its versatility in organic synthesis. Researchers particularly value its dual functionality, where the aminoethyl group can participate in condensation reactions while the benzonitrile moiety offers opportunities for further derivatization. Recent studies in medicinal chemistry have highlighted its potential as a precursor for drug candidates targeting neurological disorders, though specific therapeutic applications remain under investigation.

From a chemical properties perspective, 3-(2-Aminoethyl)benzonitrile typically appears as a light yellow to colorless liquid or low-melting solid at room temperature. Its physical and chemical characteristics make it suitable for various reaction conditions, including those requiring moderate temperatures and common organic solvents. The compound's stability profile allows for relatively straightforward handling under appropriate laboratory conditions, though standard safety precautions for nitrile-containing compounds should always be observed.

The synthesis of 3-(2-Aminoethyl)benzonitrile 219919-49-0 typically involves multi-step organic transformations starting from commercially available precursors. Modern synthetic approaches emphasize atom economy and green chemistry principles, reflecting the current industry focus on sustainable chemical production. Manufacturers have developed optimized routes that minimize byproduct formation while maintaining high yields, addressing the growing demand for environmentally conscious synthesis methods.

In pharmaceutical research, this compound has gained attention for its potential in central nervous system drug development. The structural motif present in 3-(2-Aminoethyl)benzonitrile appears in several investigational compounds targeting neurotransmitter systems. While not itself a drug substance, its role as a synthetic intermediate has positioned it as an important material for medicinal chemistry programs worldwide, particularly those exploring novel approaches to neurological conditions.

The material science applications of 3-(2-Aminoethyl)benzonitrile are equally noteworthy. Researchers have utilized this compound in the development of specialty polymers and advanced materials. Its ability to serve as a bifunctional linker makes it valuable for creating novel polymeric architectures with tailored properties. Recent publications have described its use in designing materials with specific optical or electronic characteristics, contributing to innovations in display technologies and sensor development.

Quality control standards for 3-(2-Aminoethyl)benzonitrile CAS 219919-49-0 have become increasingly stringent, reflecting its growing importance in research applications. Reputable suppliers now provide comprehensive analytical data including HPLC purity profiles, NMR characterization, and mass spectrometry confirmation. This level of characterization ensures researchers can confidently incorporate this intermediate into sensitive synthetic sequences, particularly when working on scale-up processes for potential commercial applications.

Market trends indicate steady growth in demand for high-purity 3-(2-Aminoethyl)benzonitrile, driven by expanding research activities in both academic and industrial settings. The compound's relative scarcity compared to more common building blocks has prompted several specialty chemical manufacturers to include it in their catalogs. Current pricing reflects its status as a research-grade chemical intermediate, with costs varying based on purity level and order quantity.

Storage and handling recommendations for 3-(2-Aminoethyl)benzonitrile follow standard protocols for amino- and nitrile-containing compounds. Proper containment under inert atmosphere and protection from moisture typically ensure good shelf stability. Researchers should consult the specific material safety data sheet for detailed handling instructions, as proper storage conditions can significantly impact the compound's performance in subsequent reactions.

Future prospects for 3-(2-Aminoethyl)benzonitrile applications appear promising, with several patent applications citing derivatives of this compound in various technological fields. The continued exploration of its chemistry may uncover additional utilities in areas such as bioconjugation chemistry or advanced material design. As synthetic methodologies advance, we can anticipate more efficient routes to this valuable intermediate, potentially lowering barriers to its broader adoption in research and development.

For researchers seeking 3-(2-Aminoethyl)benzonitrile suppliers, it's advisable to source from reputable chemical providers who can provide comprehensive analytical data and documentation. The compound's growing importance in multiple research domains underscores the need for reliable supply chains and consistent quality standards. As interest in this versatile intermediate continues to grow, we can expect to see expanded availability and potentially new synthetic applications emerging in the scientific literature.

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